DI-Tert-butylphenylphosphonium tetrafluoroborate
Overview
Description
DI-Tert-butylphenylphosphonium tetrafluoroborate: is an organophosphorus compound with the molecular formula C14H24BF4P. It is a crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butylphenylphosphonium tetrafluoroborate typically involves the reaction of tert-butylphenylphosphine with tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
tert-Butylphenylphosphine+Tetrafluoroboric acid→DI-Tert-butylphenylphosphonium tetrafluoroborate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions: DI-Tert-butylphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Chemistry: DI-Tert-butylphenylphosphonium tetrafluoroborate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in catalysis and as a phase-transfer catalyst.
Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of DI-Tert-butylphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium intermediates.
Comparison with Similar Compounds
- Triphenylphosphonium tetrafluoroborate
- Triethylphosphonium tetrafluoroborate
- Tributylphosphonium tetrafluoroborate
Uniqueness: DI-Tert-butylphenylphosphonium tetrafluoroborate is unique due to its tert-butyl and phenyl substituents, which provide steric hindrance and stability. This makes it more resistant to hydrolysis and oxidation compared to other phosphonium salts. Additionally, its reactivity profile is distinct, allowing for selective reactions in organic synthesis.
Biological Activity
DI-Tert-butylphenylphosphonium tetrafluoroborate (DTBP) is a quaternary phosphonium salt with significant applications in organic synthesis and catalysis. Its biological activity has garnered attention, particularly in the context of its interactions with biological systems and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₂₄BF₄P
- Molecular Weight : 307.14 g/mol
- Appearance : White solid
- Melting Point : 261 °C
DTBP acts primarily as a ligand in various catalytic reactions, particularly those involving palladium complexes. Its phosphonium group can facilitate the formation of reactive intermediates, which are crucial for various coupling reactions, including the Hirao reaction and other cross-coupling methodologies. The presence of the tetrafluoroborate counterion enhances its solubility in polar solvents, making it suitable for use in biological assays and synthetic applications.
2. Anticancer Activity
Phosphonium salts have been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways. Studies have suggested that DTBP may enhance the efficacy of chemotherapeutic agents by acting as a drug delivery vehicle or by directly influencing cancer cell metabolism.
3. Neurotransmitter Interaction
DTBP has been noted for its affinity towards certain neurotransmitter receptors, particularly serotonin receptors (5-HT₂B). This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways could be beneficial for treating mood disorders or other neurological conditions.
Case Studies
- Synthesis and Characterization : A study demonstrated the synthesis of DTBP and its application as a ligand in palladium-catalyzed reactions, highlighting its effectiveness in forming carbon-carbon bonds under mild conditions .
- Biological Assays : In vitro assays indicated that DTBP could enhance the activity of certain anticancer drugs, suggesting a synergistic effect when used in combination therapies .
- Antimicrobial Testing : Preliminary tests showed that DTBP exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPEVWZXUWEFR-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459231 | |
Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612088-55-8 | |
Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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